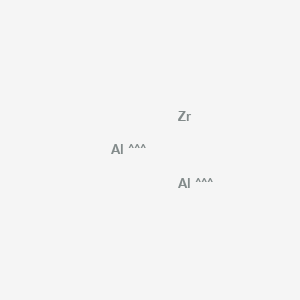

Aluminum zirconium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum zirconium is a chemical compound widely used in various applications, particularly in the personal care industry as an active ingredient in antiperspirants. It functions by temporarily blocking the sweat glands, reducing perspiration and thereby helping to control body odor.

Synthetic Routes and Reaction Conditions:

Aluminothermic Reduction: This method involves the reduction of zirconium oxide (ZrO₂) using aluminum in a cryolite melt at high temperatures (around 980°C). The reaction produces this compound alloy with high purity.

Electrolysis: Another method is the electrolysis of a mixture containing potassium fluoride (KF), sodium fluoride (NaF), aluminum fluoride (AlF₃), and zirconium dioxide (ZrO₂). This process yields this compound master alloy.

Industrial Production Methods: The industrial production of this compound typically involves large-scale aluminothermic reduction or electrolysis processes, ensuring consistent quality and high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming aluminum oxide (Al₂O₃) and zirconium dioxide (ZrO₂).

Reduction: The compound can also be involved in reduction reactions, where aluminum acts as a reducing agent.

Substitution Reactions: Substitution reactions may occur, where aluminum atoms in the compound are replaced by other elements.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Aluminum powder and cryolite melt at high temperatures.

Substitution: Various metal salts and high-temperature conditions.

Major Products Formed:

Aluminum Oxide (Al₂O₃): A common product in oxidation reactions.

Zirconium Dioxide (ZrO₂): Formed during oxidation and reduction reactions.

Applications De Recherche Scientifique

Chemistry: Aluminum zirconium is used in the synthesis of high-performance alloys, benefiting from its low density, high strength, and excellent corrosion resistance. Biology: The compound has applications in biomedical research, particularly in the development of prosthetic devices due to its biocompatibility. Medicine: As an active ingredient in antiperspirants, this compound helps manage excessive sweating and body odor. Industry: It is used in the production of ceramics, refractories, and electronic materials due to its superior mechanical and thermal properties.

Mécanisme D'action

How the Compound Exerts Its Effects: Aluminum zirconium functions by diffusing into the sweat gland and forming a colloidal "plug" that blocks the sweat duct, preventing sweat from reaching the skin surface. This mechanism effectively reduces perspiration and helps control body odor.

Molecular Targets and Pathways Involved: The compound targets the sweat glands, specifically the ducts, and its action involves the formation of a physical barrier that inhibits sweat secretion.

Comparaison Avec Des Composés Similaires

Aluminum Chlorohydrate: Another common antiperspirant ingredient, similar in function but different in chemical composition.

Zirconium Silicate: Used in ceramics and refractories, similar in zirconium content but different in application and properties.

Uniqueness: Aluminum zirconium is unique in its combination of aluminum and zirconium, providing a balance of properties that make it effective in both industrial and personal care applications.

Propriétés

Formule moléculaire |

Al2Zr |

|---|---|

Poids moléculaire |

145.19 g/mol |

InChI |

InChI=1S/2Al.Zr |

Clé InChI |

ZGUQGPFMMTZGBQ-UHFFFAOYSA-N |

SMILES canonique |

[Al].[Al].[Zr] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)

![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)